molecular formula C14H10Cl2O2 B080822 Bisphenol C CAS No. 14868-03-2

Bisphenol C

Cat. No. B080822
CAS RN: 14868-03-2
M. Wt: 281.1 g/mol
InChI Key: OWEYKIWAZBBXJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is limited direct information on the synthesis of BPC specifically. However, related research on bisphenols, including BPA, suggests that the synthesis of such compounds often involves condensation reactions of phenols with acetone or similar aldehydes or ketones. For instance, a study on a bisphenol A-related compound synthesized a novel monomer through the reaction of bisphenol with formaldehyde and aniline (Wang et al., 2011). This synthesis process might be similar for BPC.

Molecular Structure Analysis

The molecular structure of bisphenols, including BPC, typically features two phenolic rings connected by a bridge, which in the case of BPC, would be different from the isopropylidene bridge found in BPA. An analysis of bisphenol A and its analogs highlighted the significance of the bridging group in determining the propeller-like nature of these compounds (Lim & Tanski, 2007). Similar principles likely apply to BPC.

Chemical Reactions and Properties

The reactivity and properties of BPC would be influenced by its molecular structure. While specific details on BPC are scarce, studies on BPA and similar compounds suggest potential reactivity with various chemicals and susceptibility to polymerization. A study on BPA and its derivatives indicated the possibility of diverse chemical reactions and interactions, especially in the presence of specific catalysts or under certain conditions (Wang et al., 2009).

Physical Properties Analysis

The physical properties of BPC, such as solubility, melting point, and boiling point, are likely influenced by its molecular structure. For instance, studies on related bisphenols have shown that the introduction of different bridging groups or substituents can significantly alter these physical properties. A study on lignin/glycerol-based bis(cyclic carbonate) illustrates how modifications in the bisphenol structure can lead to changes in thermal properties and other physical characteristics (Chen et al., 2015).

Chemical Properties Analysis

The chemical properties of BPC, like reactivity, chemical stability, and potential for polymerization, would be determined by its functional groups and overall structure. Research on BPA and similar compounds indicates that bisphenols can participate in various chemical reactions, often acting as monomers in polymerization processes. For instance, the preparation and polymerization of bisphenol A cyclic oligomeric carbonates indicate the potential of bisphenols in forming polymers with specific characteristics (Brunelle & Shannon, 1991).

Scientific Research Applications

Bisphenol C and Estrogenic Activity

  • BPC and its analogs, like Bisphenol A (BPA) and Bisphenol F (BPF), show differing mechanisms in binding and activating estrogen receptors (ER) α and β. They act as partial agonists by activating the N-terminal activation function of the receptors, with their effect on the C-terminal activation function ranging from weak agonism to antagonism. This differential interaction suggests varying endocrine-disrupting potentials among bisphenols, making BPC a subject of interest in endocrine research (Delfosse et al., 2012).

Impact on Reproductive Health

  • Studies have shown that BPC, like BPA and BPS, can disrupt reproductive health. For instance, at low doses, these bisphenols decreased testosterone secretion in human fetal testes, suggesting a significant impact on male reproductive development. The findings underline the importance of considering BPC and its analogs in reproductive health risk assessments (Soria Eladak et al., 2015).

Influence on Steroidogenesis

  • BPC has been observed to disrupt the hormonal environment in testes by affecting steroidogenic gene activation through signaling pathways. This influence on hormone synthesis can have implications for human metabolic defects and neuropsychiatric disorders, making BPC a chemical of concern in the context of endocrine disruption (Lan et al., 2017).

Effects on Cellular Mechanisms

  • Research indicates that bisphenols, including BPC, may induce oxidative stress in cellular systems. The interaction of these compounds with cellular components can alter antioxidant enzyme activities and lead to increased levels of reactive oxygen species, suggesting potential cellular toxicity and implications for organ systems like the liver (Bindhumol et al., 2003).

Environmental and Health Risks

  • Studies on the environmental presence of bisphenols, including BPC, reveal their widespread use in industrial and household products. Their presence in various ecosystems and potential accumulation in human tissues raise concerns about long-term health risks. Research is ongoing to understand the full extent of these risks and the mechanisms through which they impact human health (Xiao et al., 2019).

Safety And Hazards

Due to their hazardous properties, the use of some bisphenols, including Bisphenol C, has been limited or is being limited in the EU to protect people’s health and the environment . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While there is a wealth of information available on Bisphenol A, there is a need for more research on Bisphenol C and other bisphenols. Future investigations could focus on the central nervous system to address neurotoxicity, behavioral assays that assess the effects of Bisphenol C on anxiolytic, social, and fear-related behaviors, and studies that broaden understanding of the effects of Bisphenol C .

properties

IUPAC Name

4-[2,2-dichloro-1-(4-hydroxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEYKIWAZBBXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022485
Record name Bis(4-hydroxyphenyl)-2,2-dichloroethylene
Source EPA DSSTox
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Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene

CAS RN

14868-03-2
Record name 1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene
Source CAS Common Chemistry
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Record name 1,1-Bis(4-hydroxyphenyl)-2,2-dichloroethylene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-(2,2-dichloroethenylidene)bis-
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Record name Bis(4-hydroxyphenyl)-2,2-dichloroethylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(dichlorovinylidene)diphenol
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Record name 1,1-BIS(4-HYDROXYPHENYL)-2,2-DICHLOROETHYLENE
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Synthesis routes and methods I

Procedure details

A solution prepared by dissolving 0.2 kg of 2.2-bis(3-methyl-4-hydroxyphenyl) propane in 1.2 kg of aqueous potassium hydroxide having a concentration of 16 mass % was mixed with 1.0 kg of methylene chloride. Then, while the solution was being stirred, phosgene gas was blown into the solution while cooling at 1 L/min until pH becomes 9 or less. Subsequently, the reaction solution was separated in a stand still manner, and a methylene chloride solution of an oligomer which has 2 to 6 polymerization degree and a chloroformate group at its molecular terminal was obtained as an organic layer (a solid content concentration of 0.30 kg/L). This oligomer is referred to as “PCO-C” hereinafter.
Quantity
0.2 kg
Type
reactant
Reaction Step One
Quantity
1.2 kg
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 4-necked 5-liter flask, equipped with a mechanical stirrer, a thermometer, and a condenser, is charged with methanol (800 g). Potassium hydroxide (440 g) is added in portions to the methanol solution. After the addition, the solution is cooled to 20° C. To this stirring solution, 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (420 g) is added in portions. The reaction temperature is kept below 40° C. After the addition, the temperature is raised to 50° C. and maintained for 2.5 hours. The reaction mixture is cooled to 20° C. and neutralized with 25% HCl solution. After the neutralization, the mixture is heated to reflux and water (480 g) is added. The mixture is allowed to cool to the room temperature. The precipitates are filtered and dried to afford 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethene as white solids with slight tan color.
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
420 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
480 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A 4-necked 5-liter flask, equipped with a mechanical stirrer, a thermometer, and a condenser, is charged with methanol (800 g). Potassium hydroxide (440 g) is added in portions to the methanol solution. After the addition, the solution is cooled to 20° C. To this stirring solution, 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (420 g) is added in portions. The reaction temperature is kept below 40° C. After the addition, the temperature is raised to 50° C. and maintained for 2.5 hours. The reaction mixture is cooled to 20° C. and neutralized with 25% HCl solution. After the neutralization, the mixture is heated to reflux and water (480 g) is added. The mixture is allowed to cool to the room temperature. The precipitates are filtered and dried to afford 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethene as white solids with slight tan color.
Quantity
440 g
Type
reactant
Reaction Step One
Name
methanol
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
420 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
480 g
Type
solvent
Reaction Step Four
Quantity
800 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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